(1S,2R)-2-aminocyclopentane-1-carboxamide

Catalog No.
S13862669
CAS No.
M.F
C6H12N2O
M. Wt
128.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,2R)-2-aminocyclopentane-1-carboxamide

Product Name

(1S,2R)-2-aminocyclopentane-1-carboxamide

IUPAC Name

(1S,2R)-2-aminocyclopentane-1-carboxamide

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C6H12N2O/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H2,8,9)/t4-,5+/m0/s1

InChI Key

FUGFTUCRJJFPES-CRCLSJGQSA-N

Canonical SMILES

C1CC(C(C1)N)C(=O)N

Isomeric SMILES

C1C[C@@H]([C@@H](C1)N)C(=O)N

(1S,2R)-2-aminocyclopentane-1-carboxamide is an organic compound characterized by its unique cyclic structure and amine functional group. This compound features a cyclopentane ring with an amino group and a carboxamide group attached, which influences its chemical behavior and biological activity. The stereochemistry indicated by the (1S,2R) notation signifies the specific spatial arrangement of atoms around the chiral centers in the molecule, which is crucial for its interactions in biological systems.

The chemical reactivity of (1S,2R)-2-aminocyclopentane-1-carboxamide can be categorized into several types of reactions:

  • Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it acts as a nucleophile to attack electrophilic centers.
  • Acid-Base Reactions: The carboxamide group can engage in acid-base chemistry, donating protons under basic conditions or accepting protons under acidic conditions.
  • Condensation Reactions: The compound can undergo condensation reactions to form larger molecules or polymers, particularly when reacting with other amines or carboxylic acids.

These reactions are facilitated by various enzymes in biological systems, allowing for metabolic pathways that utilize this compound as a substrate or product

(1S,2R)-2-aminocyclopentane-1-carboxamide exhibits diverse biological activities. It has been implicated in various biochemical pathways due to its structural similarity to amino acids, which are fundamental building blocks of proteins. Its potential activities include:

  • Neuroprotective Effects: Similar compounds have shown promise in protecting neuronal cells from damage.
  • Antimicrobial Properties: Some derivatives exhibit activity against bacterial strains, making them candidates for antibiotic development.
  • Modulation of Enzyme Activity: The compound may interact with specific enzymes, altering their activity and influencing metabolic processes .

The synthesis of (1S,2R)-2-aminocyclopentane-1-carboxamide can be achieved through several methods:

  • Cyclization Reactions: Starting from linear precursors such as amino acids or amines, cyclization can be induced under acidic or basic conditions to form the cyclopentane ring.
  • Chiral Synthesis Techniques: Utilizing chiral catalysts or reagents to ensure the correct stereochemistry during synthesis is crucial for obtaining the (1S,2R) configuration.
  • Functional Group Modification: Existing compounds can be modified through selective functional group transformations to introduce the carboxamide moiety.

These synthetic routes often require careful control of reaction conditions to achieve high yields and purity .

(1S,2R)-2-aminocyclopentane-1-carboxamide has potential applications across various fields:

  • Pharmaceutical Development: Its structural characteristics make it a candidate for drug design, particularly in neuropharmacology and antimicrobial therapies.
  • Biochemical Research: As a model compound, it can be used to study enzyme kinetics and metabolic pathways.
  • Agricultural Chemistry: Its bioactivity may lend itself to applications in developing new agrochemicals aimed at pest control .

Interaction studies involving (1S,2R)-2-aminocyclopentane-1-carboxamide focus on its binding affinities with various biological targets:

  • Enzyme Inhibition Assays: Evaluating how effectively the compound inhibits specific enzymes involved in metabolic pathways.
  • Receptor Binding Studies: Investigating how the compound interacts with neurotransmitter receptors or other protein targets.
  • High-throughput Screening: Utilizing automated techniques to assess the biological activity of this compound against a wide range of cellular targets .

Several compounds share structural similarities with (1S,2R)-2-aminocyclopentane-1-carboxamide. Here are some notable examples:

Compound NameStructure/CharacteristicsUnique Features
CyclohexylamineSix-membered ring with an amine groupMore stable due to larger ring; less reactive
2-Aminopentanoic acidLinear chain with an amino and carboxylic acidDirectly involved in protein synthesis
3-AminocyclobutaneFour-membered ring with an amine groupSmaller ring size affects reactivity significantly

These compounds differ primarily in their ring size and functional groups, affecting their reactivity and biological activity. The unique bicyclic nature of (1S,2R)-2-aminocyclopentane-1-carboxamide allows for distinct interactions within biological systems compared to these similar compounds .

XLogP3

-0.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

128.094963011 g/mol

Monoisotopic Mass

128.094963011 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-08-10

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